
Fgfr4-IN-4
説明
Fgfr4-IN-4 is related to Fibroblast Growth Factor Receptor 4 (FGFR4), a tyrosine kinase receptor that is a member of the fibroblast growth factor receptor family . FGFR4 is stimulated by highly regulated ligand binding and is overexpressed in many types of cancer . FGFR4 has been identified as a potential target for inhibiting cancer development .
Synthesis Analysis
FGFR4 is a tyrosine kinase receptor that is a member of the fibroblast growth factor receptor family and is stimulated by highly regulated ligand binding . Excessive expression of the receptor and its ligand, especially FGF19, occurs in many types of cancer . Abnormal FGFR4 production explains these cancer formations, and therefore, this receptor has emerged as a potential target for inhibiting cancer development .Molecular Structure Analysis
FGFR4 is a member of the FGFR family, contains tyrosine kinase domains, and plays a critical role in embryonic development, tissue repair, tumor angiogenesis, and tumor progression . The human FGFR4 gene is located on the long arm of chromosome 5 (5q35.1) and spans a genomic region of about 11 kb .Chemical Reactions Analysis
FGFR4 is a tyrosine kinase receptor that is a member of the fibroblast growth factor receptor family and is stimulated by highly regulated ligand binding . The binding of canonical FGFs to FGFRs triggers a series of cellular processes related to cellular survival, metabolism, proliferation and differentiation .科学的研究の応用
FGFR4 in Cancer Development and Progression
Fibroblast growth factor receptor 4 (FGFR4) plays a critical role in cancer development and progression. FGFR4 is a tyrosine kinase receptor involved in cell proliferation, differentiation, migration, metabolism, and bile acid biosynthesis. Its high activation is linked to many types of solid tumors and hematologic malignancies. FGFR4 acts as an oncogene, driving cancer development and progression. The development and therapeutic evaluation of FGFR4-specific inhibitors, such as BLU9931 and H3B-6527, have shown promise in suppressing hyperactive FGFR4 signaling in cancer (Lang & Teng, 2019).
FGFR4 Inhibitors in Cancer Treatment
The use of FGFR4 inhibitors is a significant area of interest in cancer treatment. These inhibitors target the FGF19-FGFR4 signaling pathway, which is implicated in cellular processes related to cancer development, such as proliferation and migration. Current research focuses on developing and evaluating FGFR4-specific inhibitors in clinical trials to enhance therapeutic efficiency in cancer patients (Liu et al., 2020).
FGFR4 Polymorphisms and Cancer Susceptibility
Studies have explored the association between FGFR4 polymorphisms and cancer risk. The analysis indicates that certain FGFR4 polymorphisms correlate with cancer development. These findings suggest that FGFR4 genetic variations can impact the progression of various cancers and potentially influence therapeutic outcomes (Moazeni-Roodi et al., 2020).
Design and Synthesis of FGFR4 Inhibitors
Research has focused on designing and synthesizing new FGFR4 inhibitors. For instance, indazole derivatives have been developed using computer-aided drug design, demonstrating selective inhibition of FGFR4 kinase and antitumor activity in hepatocellular carcinoma (HCC) cell lines (Chen et al., 2021).
Therapeutic Strategies Targeting FGFR4 in Hepatocellular Carcinoma
The development of FGFR4 inhibitors is a promising tool in patients with hepatocellular carcinoma (HCC), particularly those with elevated levels of FGF19. Clinical trials are ongoing for treating advanced HCC with FGFR4 inhibitors. Additionally, FGFR4-KLOTHO β activation through FGF19 analogues presents a novel strategy in treating cholestatic liver disorders and NASH, which could prevent the development of metabolic HCC (Gadaleta & Moschetta, 2021).
FGFR4 and EGFR Signaling in Colon Cancer
FGFR4 increases epidermal growth factor receptor (EGFR) signaling by inducing amphiregulin expression, impacting the response to EGFR inhibitors in colon cancer. This cross-talk between FGFR4 and EGFR signaling suggests that combining FGFR4 inhibitors with EGFR inhibitors could be an effective treatment strategy in colon cancer (Hong et al., 2020).
作用機序
Safety and Hazards
特性
IUPAC Name |
N-[(3R,4S)-4-[[6-(2,6-dichloro-3,5-dimethoxyphenyl)-8-(4-methoxypiperidin-1-yl)pyrido[3,4-d]pyrimidin-2-yl]amino]oxolan-3-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32Cl2N6O5/c1-5-22(37)32-18-13-41-14-19(18)34-28-31-12-15-10-17(23-24(29)20(39-3)11-21(40-4)25(23)30)33-27(26(15)35-28)36-8-6-16(38-2)7-9-36/h5,10-12,16,18-19H,1,6-9,13-14H2,2-4H3,(H,32,37)(H,31,34,35)/t18-,19+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZAGAKBJFLDBW-RBUKOAKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=C3C(=CC(=N2)C4=C(C(=CC(=C4Cl)OC)OC)Cl)C=NC(=N3)NC5COCC5NC(=O)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1CCN(CC1)C2=C3C(=CC(=N2)C4=C(C(=CC(=C4Cl)OC)OC)Cl)C=NC(=N3)N[C@@H]5COC[C@@H]5NC(=O)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32Cl2N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fgfr4-IN-4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



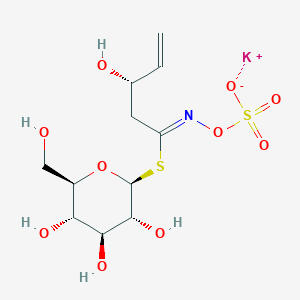
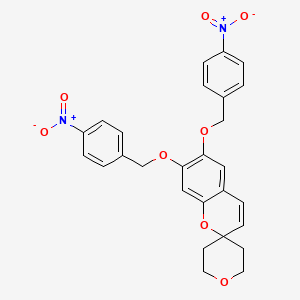

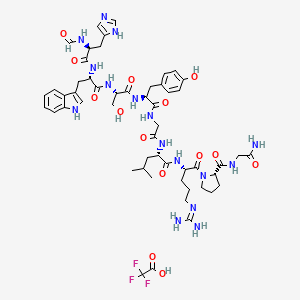

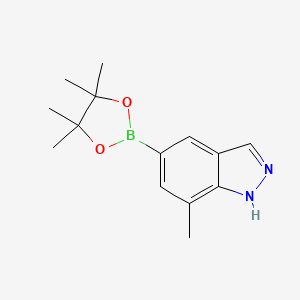
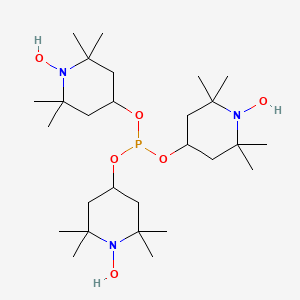


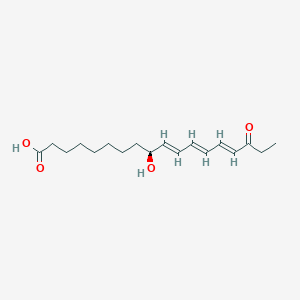

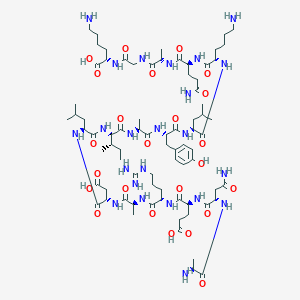

![(R)-7-(Hexyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione 4-methylbenzenesulfonate](/img/structure/B3028501.png)